5,5-Dimethylcyclophosphamide

Descripción

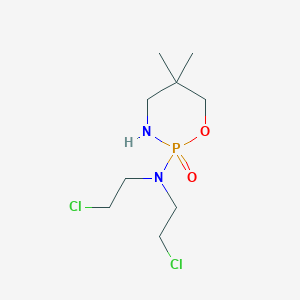

5,5-Dimethylcyclophosphamide (CAS# 22089-27-6) is a synthetic alkylating agent belonging to the oxazaphosphorine class. Its molecular formula is C₉H₁₉Cl₂N₂O₂P, with a molecular weight of 289.14 g/mol . Structurally, it features a 1,3,2-oxazaphosphorin ring substituted with two chloroethyl groups at the nitrogen atom and two methyl groups at the 5,5 positions of the ring (Figure 1). Key physicochemical properties include a boiling point of 346.1°C, a density of 1.26 g/cm³, and a refractive index of 1.5 . The compound’s SMILES notation is C(Cl)CN(CCCl)[P]1(OCC(CN1)(C)C)=O, reflecting its heterocyclic phosphoramide mustard backbone.

As a cyclophosphamide analog, 5,5-Dimethylcyclophosphamide is hypothesized to function as a prodrug, requiring metabolic activation to generate cytotoxic phosphoramide mustard, which crosslinks DNA and inhibits cancer cell proliferation.

Propiedades

Número CAS |

22089-27-6 |

|---|---|

Fórmula molecular |

C9H19Cl2N2O2P |

Peso molecular |

289.14 g/mol |

Nombre IUPAC |

N,N-bis(2-chloroethyl)-5,5-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C9H19Cl2N2O2P/c1-9(2)7-12-16(14,15-8-9)13(5-3-10)6-4-11/h3-8H2,1-2H3,(H,12,14) |

Clave InChI |

JYPOGWAMDJZJEX-UHFFFAOYSA-N |

SMILES |

CC1(CNP(=O)(OC1)N(CCCl)CCCl)C |

SMILES canónico |

CC1(CNP(=O)(OC1)N(CCCl)CCCl)C |

Sinónimos |

5,5-dimethylcyclophosphamide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

5,5-Dimethylhydantoin-Conjugated Spinorphin Peptides

Spinorphin derivatives conjugated with 5,5-dimethylhydantoin (e.g., Dm-S, Dm-S5, Dm-S6) represent a distinct class of bioactive peptides. Unlike 5,5-Dimethylcyclophosphamide, these compounds integrate a hydantoin heterocycle (a diketopiperazine derivative) into a peptide backbone via solid-phase peptide synthesis (SPPS-Fmoc) . Key structural differences include:

- Core structure : Hydantoin (5-membered ring with two nitrogens) vs. oxazaphosphorin (6-membered phosphorus-containing ring).

- Substituents : Hydantoin derivatives feature aromatic or aliphatic groups at C-5 (e.g., dimethyl or diphenyl), while 5,5-Dimethylcyclophosphamide has chloroethyl groups for alkylation.

- Molecular weight: Spinorphin derivatives vary based on peptide length (e.g., 6-amino-acid residues in Dm-S6), whereas 5,5-Dimethylcyclophosphamide has a fixed molecular weight of 289.14 .

Physicochemical Properties

Stability and Lipophilicity

Table 2. Physicochemical Properties

Bioactivity and Mechanisms

5,5-Dimethylcyclophosphamide

Spinorphin-Dm Derivatives

These peptides exhibit anticonvulsant, antimicrobial, and antioxidant activities :

- Anticonvulsant: Active against psychomotor seizures in ivPTZ and MES tests, though hydantoin residues (5,5-dimethyl or diphenyl) were found non-critical for efficacy .

- Antimicrobial : Demonstrated activity against bacterial strains (data unspecified).

- Antioxidant : Scavenged free radicals in vitro, likely due to tyrosine residues in the peptide chain .

Table 3. Bioactivity Comparison

| Compound | Primary Bioactivity | Mechanism | Therapeutic Area |

|---|---|---|---|

| 5,5-Dimethylcyclophosphamide | DNA alkylation (hypothesized) | Prodrug activation to mustard | Oncology |

| Spinorphin-Dm derivatives | Anticonvulsant | Modulation of neural pathways | Neurology, infectious diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.